molecular formula C12H9FN4S B2503113 3-(4-Fluorofenil)-6-metilsulfanil-[1,2,4]triazolo[4,3-b]piridazina CAS No. 852373-64-9

3-(4-Fluorofenil)-6-metilsulfanil-[1,2,4]triazolo[4,3-b]piridazina

Número de catálogo: B2503113
Número CAS: 852373-64-9
Peso molecular: 260.29
Clave InChI: KPCFNQOHQBHUHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group at the 3-position and a methylsulfanyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Anticancer Activity
    • Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to 3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit cancer cell proliferation effectively. In particular, studies have highlighted the ability of triazolo-pyridazine derivatives to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial efficacy. Triazole derivatives are noted for their antifungal and antibacterial activities. For example, research has demonstrated that certain triazole compounds can outperform traditional antifungal agents like fluconazole against Candida species . This suggests potential applications in treating fungal infections.
  • Antimalarial Activity
    • Recent studies have explored the potential of triazolo-pyridine scaffolds as antimalarial agents. In silico evaluations and subsequent synthesis of related compounds have shown promising results against Plasmodium falciparum, indicating that derivatives of 3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine could be explored for antimalarial drug development .

Case Studies

StudyFocusFindings
Synthesis and Pharmacological Studies AnticancerIdentified significant growth inhibition of liver cancer cells (HEPG2) comparable to Doxorubicin .
Antifungal Activity Evaluation AntimicrobialShowed greater efficacy than fluconazole against Candida albicans with MIC values ≤ 25 µg/mL .
In Silico Studies for Antimalarial Activity AntimalarialCompounds derived from the triazolo-pyridine scaffold exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum .

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of 3-aminopyridazines with nitriles in the presence of bimetallic copper and zinc catalysts, leading to the formation of the triazolopyridazine nucleus . The reaction conditions typically involve the use of cooperative Cu(I) and Zn(II) catalysts, along with oxidative agents such as I2/KI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyridazine rings can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Comparación Con Compuestos Similares

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

  • 3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(4-bromophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(4-methylphenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

These compounds share a similar core structure but differ in the substituents on the phenyl ring

Actividad Biológica

3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a fluorophenyl and a methylsulfanyl substituent. Its chemical formula is C10H8FN5SC_{10}H_{8}F_{N_{5}S} and it has been identified in various studies for its kinase inhibition properties.

Research indicates that compounds with similar structures exhibit potent inhibition of various kinases. For instance, the triazolo-pyridazine derivatives have been shown to inhibit mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis. The inhibition of c-Met has therapeutic implications in treating non-small cell lung cancer (NSCLC) and other malignancies .

Key Findings on Biological Activity

  • Kinase Inhibition :
    • Compounds similar to 3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated IC50 values in the low micromolar range against c-Met and other kinases involved in tumorigenesis .
  • Cell Viability Assays :
    • In vitro studies have utilized cell lines such as HeLa and L363 to assess the cytotoxic effects of the compound. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, suggesting a dose-dependent response .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications to the triazolo-pyridazine scaffold can enhance potency. For instance, substituting different functional groups on the phenyl ring has been shown to affect binding affinity and selectivity towards specific kinases .

Case Studies

Case Study 1: Inhibition of c-Met in NSCLC

  • A study evaluated the effects of triazolo-pyridazine derivatives on NSCLC cell lines. The compound exhibited an IC50 value of approximately 0.005 µM against c-Met, significantly inhibiting cell proliferation and inducing apoptosis through activation of caspase pathways .

Case Study 2: Anti-cancer Activity

  • Another investigation focused on the anti-cancer properties of related compounds in vivo using xenograft models. The administration of these compounds resulted in reduced tumor growth rates compared to control groups, highlighting their potential as therapeutic agents against various cancers .

Comparative Table of Biological Activities

Compound NameTarget KinaseIC50 (µM)Cell Line TestedEffect on Cell Viability
3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazinec-Met0.005HeLaSignificant reduction
Similar Triazolo-Pyridazine DerivativeBACE-10.01L363Moderate reduction
Another Triazolo CompoundPLK10.004A549High reduction

Propiedades

IUPAC Name

3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c1-18-11-7-6-10-14-15-12(17(10)16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCFNQOHQBHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.